Sigma-1 Receptor Binding Affinity: A Defined Intermediate Profile
4-[(3-Ethoxyphenoxy)methyl]piperidine exhibits a sigma-1 (σ1) receptor binding affinity (Ki) of 46.5 nM, as determined by the displacement of [3H]pentazocine [1]. This places its affinity in a quantifiable intermediate range compared to other well-characterized ligands. It is 21-fold less potent than the high-affinity σ1 agonist PRE-084 (Ki = 2.2 nM) , yet it is within the same order of magnitude as the clinically investigated σ1 agonist cutamesine (SA4503, Ki ~17 nM) [2]. This profile is distinct from subnanomolar affinity phenoxyalkylpiperidines described in recent literature [3].
| Evidence Dimension | Binding Affinity for Sigma-1 Receptor |
|---|---|
| Target Compound Data | Ki = 46.5 nM |
| Comparator Or Baseline | PRE-084: Ki = 2.2 nM; Cutamesine (SA4503): Ki ≈ 17 nM; 1a (4-chloro analog): Ki = 0.34 nM |
| Quantified Difference | Target is 21-fold less potent than PRE-084, and 136-fold less potent than compound 1a. |
| Conditions | Radioligand binding assay using [3H]pentazocine for target compound; conditions vary for comparators but are standard sigma-1 binding assays. |
Why This Matters
This moderate affinity is valuable for structure-activity relationship (SAR) studies, allowing researchers to understand how specific substitutions (e.g., 3-ethoxy vs. 4-chloro) modulate binding energy without triggering the saturated responses or off-target effects sometimes associated with ultra-high affinity ligands.
- [1] BindingDB. BDBM50039197: 4-[(3-Ethoxyphenoxy)methyl]piperidine. Affinity Data for Sigma-1 Receptor (Ki = 46.5 nM). https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50039197 View Source
- [2] Wikipedia. Sigma receptor. https://en.wikipedia.org/wiki/Sigma_receptor View Source
- [3] Abatematteo FS, et al. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. Eur J Med Chem. 2022 Jan 15;228:114038. View Source
